molecular formula C19H22N2O5S B2586178 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide CAS No. 922051-18-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide

Katalognummer: B2586178
CAS-Nummer: 922051-18-1
Molekulargewicht: 390.45
InChI-Schlüssel: XQCKFJGUZILJNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Overview

The compound belongs to the class of sulfonamides and features a benzoxazepine core , which is characterized by a fused bicyclic structure. The presence of substituents such as 3,3-dimethyl and 4-oxo enhances its chemical properties and biological interactions. The molecular formula is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 360.44 g/mol.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound shows strong inhibitory effects against specific therapeutic targets such as cysteinyl proteinases. This inhibition is crucial for modulating biological pathways relevant to disease states.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial growth makes it a candidate for further development in antimicrobial therapies.
  • Anticancer Potential : Interaction studies have shown that this compound may induce apoptosis in cancer cells by binding to critical receptors involved in cell survival pathways.

Comparative Studies

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructureUnique Features
N-(3,3-dimethyl-4-oxo-2,5-dihydro-benzoxazepin-8-yl)benzamideStructureLacks sulfonamide group; different biological activity profile
N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin)StructureEthyl substitution alters solubility and reactivity
N-(3-methylbenzamide)StructureSimpler structure; limited therapeutic applications

These comparisons highlight how the presence of the sulfonamide group and the specific substitutions on the benzoxazepine core influence the biological activity and therapeutic potential of the compound.

Antibacterial Activity

A study conducted on a series of synthesized compounds including this compound demonstrated its effectiveness against various bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
  • Methodology : Two-fold serial dilution technique was employed to determine minimum inhibitory concentrations (MICs).

The results indicated that this compound exhibited MIC values comparable to or lower than those of standard antibiotics like norfloxacin and chloramphenicol .

Anticancer Studies

In vitro assays revealed that this compound could effectively induce apoptosis in certain cancer cell lines. The mechanism involved the modulation of apoptotic pathways through receptor binding .

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-25-14-6-8-15(9-7-14)27(23,24)21-13-5-10-16-17(11-13)26-12-19(2,3)18(22)20-16/h5-11,21H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCKFJGUZILJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.